molecular formula C7H5BrN4S B13852557 3-(6-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13852557
M. Wt: 257.11 g/mol
InChI Key: NCGKNVPDDUPZQM-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a bromopyridine moiety and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-bromopyridine-2-carboxylic acid and thiosemicarbazide.

    Cyclization Reaction: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is then reacted with thiosemicarbazide to form the intermediate thiosemicarbazone.

    Formation of Thiadiazole Ring: The thiosemicarbazone undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the 1,2,4-thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form biaryl or diaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N).

Major Products

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced thiadiazole compounds, and biaryl or diaryl derivatives.

Scientific Research Applications

3-(6-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which are of interest in the development of sensors and organic electronics.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways.

    Pathways Involved: The compound can affect various cellular pathways, such as apoptosis, cell proliferation, and inflammation. By modulating these pathways, it can exert therapeutic effects in conditions like cancer, infections, and inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine: Similar structure but with a chlorine atom instead of bromine.

    3-(6-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine: Similar structure but with a fluorine atom instead of bromine.

    3-(6-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(6-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets and materials.

Properties

Molecular Formula

C7H5BrN4S

Molecular Weight

257.11 g/mol

IUPAC Name

3-(6-bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5BrN4S/c8-5-3-1-2-4(10-5)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12)

InChI Key

NCGKNVPDDUPZQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=NSC(=N2)N

Origin of Product

United States

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